Thrombin Inhibition Potency: Aeruginosin 103-A vs. Aeruginosin 298-A (Equipotent Trypsin/Thrombin Inhibitor)
Aeruginosin 103-A inhibits thrombin with an IC50 of 9.0 µg/mL [1]. In contrast, Aeruginosin 298-A, a structurally distinct aeruginosin that is an equipotent inhibitor of both thrombin and trypsin, demonstrates a similar potency against trypsin (IC50 = 6.0 µg/mL) but a more potent effect against thrombin, highlighting a key functional divergence [2]. This 1.5-fold potency difference in trypsin inhibition, coupled with the distinct thrombin profile, underscores that 103-A is not merely a weaker analog but a compound with a different selectivity fingerprint.
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 9.0 µg/mL (thrombin) |
| Comparator Or Baseline | Aeruginosin 298-A: 6.0 µg/mL (trypsin); equipotent thrombin/trypsin inhibitor |
| Quantified Difference | 103-A is 1.5-fold less potent against trypsin compared to 298-A's reported trypsin IC50; distinct thrombin selectivity profile. |
| Conditions | Isolated human or bovine thrombin/trypsin; standard chromogenic substrate assays. |
Why This Matters
This quantitative divergence in potency and target preference provides a clear scientific rationale for selecting Aeruginosin 103-A over Aeruginosin 298-A in experiments where thrombin inhibition must be studied without significant confounding trypsin inhibition.
- [1] Kodani, S., Ishida, K., & Murakami, M. (1998). Aeruginosin 103-A, a thrombin inhibitor from the cyanobacterium Microcystis viridis. Journal of Natural Products, 61(8), 1046–1048. View Source
- [2] Valls, N., Vallribera, M., & López-Canet, M. (2004). Enantioselective syntheses and biological studies of aeruginosin 298-A and its analogs: Application of catalytic asymmetric phase-transfer reaction. Proceedings of the National Academy of Sciences, 101(15), 5433–5438. View Source
